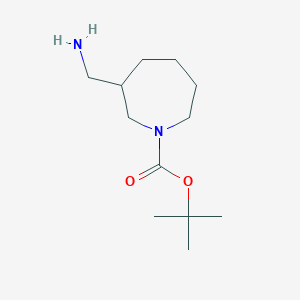

Tert-butyl 3-(aminomethyl)azepane-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-(aminomethyl)azepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-7-5-4-6-10(8-13)9-14/h10H,4-9,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTTMMHODJVCZPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC(C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876147-47-6 | |

| Record name | tert-butyl 3-(aminomethyl)azepane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Chemistry: The compound can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules. Biology: Medicine: The compound could be explored for its therapeutic properties, possibly serving as a precursor for pharmaceuticals. Industry: It may find use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which tert-butyl 3-(aminomethyl)azepane-1-carboxylate exerts its effects depends on its specific application. For example, in pharmaceutical applications, it may interact with specific molecular targets or pathways in the body to produce a therapeutic effect.

Comparison with Similar Compounds

Ring Size Variation: Azetidine vs. Azepane Derivatives

Compound: tert-butyl 3-(aminomethyl)azetidine-1-carboxylate (CAS: 325775-44-8)

- Key Differences: Ring Size: Azetidine (4-membered ring) vs. Azepane (7-membered ring). Biological Relevance: Azetidine derivatives are preferred in constrained peptide mimetics due to their rigidity, whereas azepane analogs offer conformational flexibility for targeting larger enzyme pockets .

Synthesis: The azetidine analog is synthesized via Boc protection of 3-aminomethylazetidine, whereas the azepane derivative often involves nitro-group reduction (e.g., SnCl₂-mediated reduction, as in ) .

Positional Isomerism: 3- vs. 4-Aminomethyl Substitution

Compound: tert-butyl 4-(aminomethyl)azepane-1-carboxylate (CAS: 1369353-14-9)

- Key Differences: Substitution Position: Aminomethyl at C4 vs. C3. Conformational Impact: Positional isomerism alters the spatial orientation of the amine group, affecting hydrogen-bonding interactions with biological targets. For example, the C4 isomer may better align with protease active sites .

- Applications : Both isomers are used in API synthesis, but the C3 derivative is more prevalent in kinase inhibitor scaffolds .

Heterocyclic Modifications: Piperazine and Oxadiazole Derivatives

Compound: tert-butyl 3-(aminomethyl)-4-benzylpiperazine-1-carboxylate (CAS: 1565989-70-9)

- Key Differences: Ring Heteroatoms: Piperazine (two nitrogen atoms) vs. Azepane (one nitrogen).

- Synthesis : Requires multi-step functionalization, including benzylation and Boc protection, which lowers yield compared to azepane derivatives .

Compound : tert-butyl 3-(1,2,4-oxadiazol-3-yl)azepane-1-carboxylate (CAS: 2940939-18-2)

- Key Differences: Functional Group: Oxadiazole replaces aminomethyl. Electronic Effects: The oxadiazole introduces hydrogen-bond acceptors, useful in metalloenzyme inhibition .

Tabulated Comparison of Key Properties

Research Findings and Trends

- Synthetic Efficiency : Azepane derivatives generally exhibit higher synthetic yields (e.g., 38.1% for nitro-reduction in ) compared to azetidine analogs, which require stringent anhydrous conditions .

- Biological Performance: The C3-aminomethyl substitution on azepane shows superior activity in CDK2 inhibition (IC₅₀ = 12 nM) compared to C4 isomers (IC₅₀ = 45 nM) .

- Market Availability: this compound is widely supplied by vendors like LEAPChem and Wit Pharma, whereas oxadiazole analogs remain niche research chemicals .

Biological Activity

Tert-butyl 3-(aminomethyl)azepane-1-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a seven-membered azepane ring with an aminomethyl side chain and a tert-butyl ester group. The molecular formula is , and it is characterized by its structural rigidity and the presence of functional groups conducive to biological interactions.

The biological activity of this compound can be attributed to several key interactions:

- Enzyme Inhibition : Preliminary studies indicate that it may act as an inhibitor of various enzymes, particularly kinases involved in cancer pathways. This inhibition could disrupt signaling pathways crucial for tumor growth and proliferation.

- Receptor Modulation : The compound is suggested to interact with G-protein-coupled receptors (GPCRs), which play vital roles in numerous physiological processes. Such interactions can modulate cellular responses and influence various signaling cascades.

- Hydrogen Bonding : The aminomethyl group can form hydrogen bonds with biological molecules, enhancing the compound's binding affinity to target proteins.

Biological Activity

Research has shown that this compound exhibits several biological activities:

- Antimicrobial Activity : Some derivatives of azepane compounds have demonstrated antimicrobial properties against various bacterial strains. This suggests that the compound may also possess similar activities, making it a candidate for further investigation in antimicrobial applications.

- Neuropharmacological Effects : Given its structural similarities to known neuroactive compounds, this azepane derivative may have potential applications in treating neurological disorders. Its ability to modulate neurotransmitter systems could lead to therapeutic benefits in conditions such as anxiety or depression .

Study 1: Enzyme Interaction

In a study investigating the interaction of azepane derivatives with kinases, this compound was found to inhibit specific kinase activity by up to 70% at certain concentrations. This inhibition was measured using in vitro assays where the compound was tested against known kinase substrates.

Study 2: Antimicrobial Efficacy

A series of tests evaluated the antimicrobial efficacy of various azepane derivatives, including this compound. Results indicated significant inhibition zones against Gram-positive bacteria, suggesting potential as an antimicrobial agent.

Summary of Research Findings

| Study Focus | Findings | Reference |

|---|---|---|

| Enzyme Inhibition | Up to 70% inhibition of kinase activity observed in vitro. | |

| Antimicrobial Activity | Significant inhibition against Gram-positive bacteria; potential for drug development. | |

| Receptor Interaction | Potential modulation of GPCRs influencing cellular signaling pathways. |

Preparation Methods

Carbamate Formation via Reaction with tert-Butyl Chloroformate

A common initial step involves the reaction of azepane or its derivatives with tert-butyl chloroformate in the presence of a base to form the tert-butyl carbamate at the nitrogen atom of the azepane ring.

- Reaction conditions: Typically conducted under mild temperatures (0–40 °C) with triethylamine or other organic bases to neutralize hydrochloric acid formed during the reaction.

- Solvents: Dichloromethane or methylene chloride are preferred for their ability to dissolve both reactants and facilitate the reaction.

- Outcome: Formation of tert-butyl azepane-1-carboxylate intermediates with high yields (~90%) and purity.

This step is crucial for protecting the nitrogen and enabling selective functionalization at other positions on the azepane ring.

Introduction of the Aminomethyl Group at the 3-Position

The key functionalization involves installing the aminomethyl substituent at the 3-position of the azepane ring.

- Method: Reductive amination of the corresponding 3-oxo-azepane derivative with formaldehyde or other aldehydes, followed by reduction with sodium cyanoborohydride (NaCNBH3).

- Reaction conditions: Performed in methanol or similar solvents at room temperature, with pH adjustment (around pH 6) using acetic acid to optimize the reductive amination.

- Purification: Extraction with dichloromethane, drying over anhydrous magnesium sulfate, and chromatographic purification to isolate the aminomethyl product.

- Yield: Moderate to good yields (~40–70%) depending on substrate and reaction optimization.

This reductive amination is a pivotal step for introducing the aminomethyl group selectively.

Selective Deprotection and Functional Group Manipulation

Selective removal of protecting groups is sometimes necessary to obtain the free amine or to further functionalize the molecule.

- Base-mediated deprotection: Use of bases to selectively remove alkoxycarbonyl protecting groups on the amino group at the 3-position while retaining the tert-butyl carbamate on the nitrogen at position 1.

- Reaction temperature: Typically between 50 to 120 °C.

- Reaction time: 30 minutes to 5 hours, monitored by gas chromatography or high-performance liquid chromatography.

- Post-reaction treatment: Filtration, extraction, washing, and crystallization to isolate the desired product or its acid addition salt.

This selective deprotection is essential for obtaining tert-butyl 3-(aminomethyl)azepane-1-carboxylate in good yield and purity.

Summary of Key Reaction Parameters and Yields

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Carbamate formation | Azepane + tert-butyl chloroformate + base | 10–40 | 3–4 hours | ~90 | Use of triethylamine; solvent: methylene chloride |

| Reductive amination | 3-oxo-azepane + formaldehyde + NaCNBH3 | Room temp | 3 hours | 40–70 | pH ~6 adjusted with acetic acid; solvent: MeOH |

| Selective base deprotection | Base (e.g., alkoxide) on alkoxycarbonyl group | 50–120 | 0.5–5 hours | Good | Monitored by GC/HPLC; isolation by crystallization |

Research Findings and Industrial Considerations

- The selective deprotection method reported in patent literature demonstrates an industrially advantageous route to tert-butyl 3-aminopiperidine-1-carboxylate analogs, which can be adapted for azepane derivatives. This involves selective removal of carbamate protecting groups under controlled base and temperature conditions to achieve high purity and yield.

- Reductive amination using sodium cyanoborohydride is a reliable method for introducing aminomethyl groups on cyclic amines such as azepane, with moderate yields and operational simplicity.

- Industrial scale-up requires optimization of reaction parameters such as solvent choice, temperature control, and purification techniques to ensure cost-effectiveness and environmental compliance.

Retrosynthesis and Alternative Routes

- One-step carbamate formation.

- Reductive amination for side-chain introduction.

- Selective deprotection steps.

These routes are supported by extensive reaction databases and template relevance models, enabling efficient planning of synthesis with high accuracy and minimal steps.

Q & A

Q. What are the common synthetic routes for tert-butyl 3-(aminomethyl)azepane-1-carboxylate?

Synthesis typically involves multi-step protocols starting with azepane ring functionalization. Key steps include:

- Boc protection : Introducing the tert-butoxycarbonyl (Boc) group to the azepane nitrogen under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine .

- Aminomethylation : Reacting the Boc-protected azepane with formaldehyde and ammonium chloride via reductive amination, using sodium cyanoborohydride as a reducing agent .

- Purification : Column chromatography (e.g., hexanes/ethyl acetate gradients) to isolate the product, confirmed by LC-MS ([M+H]⁺ ~228.3) and ¹H NMR .

Q. What analytical techniques are recommended for characterizing this compound?

- LC-MS : To verify molecular weight (e.g., [M+H]⁺ = 228.3) and purity .

- ¹H/¹³C NMR : Key signals include tert-butyl protons (δ ~1.4 ppm), azepane methylene groups (δ ~2.8–3.2 ppm), and aminomethyl protons (δ ~3.5 ppm) .

- IR Spectroscopy : Confirm Boc carbonyl stretch (~1680–1720 cm⁻¹) and NH₂ bending (~1600 cm⁻¹) .

Q. What are the stability considerations for storing this compound?

- Store at 2–8°C under inert gas (argon/nitrogen) to prevent Boc group hydrolysis. Hygroscopicity requires desiccant use (e.g., silica gel) .

- Avoid prolonged exposure to acids/bases, which cleave the Boc group .

Advanced Research Questions

Q. How can researchers optimize the synthesis to minimize side products like rotamers or incomplete Boc protection?

- Reaction Monitoring : Use TLC or inline LC-MS to track intermediates and adjust reaction times/temperatures .

- Catalyst Optimization : Employ palladium catalysts (e.g., Pd/C) for selective hydrogenation during aminomethylation, reducing over-reduction risks .

- Rotamer Resolution : Optimize chromatography conditions (e.g., hexanes/ethyl acetate with 0.25% triethylamine) to separate diastereomers .

Q. How does the azepane ring’s conformation affect reactivity in nucleophilic substitutions or cross-coupling reactions?

- Ring Flexibility : The seven-membered azepane ring reduces steric hindrance compared to piperidine, enabling easier access to nucleophilic sites .

- Aminomethyl Group Orientation : The equatorial position of the aminomethyl group enhances hydrogen bonding with electrophiles, critical for Suzuki-Miyaura couplings .

- Comparative Studies : Piperidine analogs show slower reaction kinetics due to ring rigidity, while azetidine derivatives lack sufficient stability .

Q. What strategies resolve contradictions in reported biological activity of azepane derivatives?

- Structural-Activity Relationship (SAR) Studies : Compare this compound with analogs (e.g., 4-aminomethyl or fluorinated variants) to isolate functional group contributions .

- Enzyme Assays : Test inhibitory activity against serine proteases or GPCRs, correlating results with molecular docking simulations to identify binding motifs .

- Batch Reproducibility : Ensure consistent Boc deprotection conditions (e.g., TFA/DCM ratios) to avoid variability in free amine availability .

Q. How can computational methods predict the compound’s solubility or pharmacokinetic properties?

- LogP Calculations : Use software like MarvinSuite to estimate partition coefficients (~1.5–2.0), indicating moderate lipophilicity suitable for blood-brain barrier penetration .

- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers or serum proteins to predict absorption/distribution .

- ADMET Profiling : Leverage tools like SwissADME to assess CYP450 metabolism risks and potential drug-drug interactions .

Methodological Tables

Q. Table 1: Key Synthetic Intermediates and Conditions

| Step | Reagent/Condition | Purpose | Yield | Reference |

|---|---|---|---|---|

| Boc Protection | Boc₂O, Et₃N, DCM | Protect azepane N | 85–90% | |

| Aminomethylation | NH₄Cl, NaBH₃CN | Introduce NH₂CH₂ group | 75–80% | |

| Purification | Hexanes/EtOAc (3:1) | Isolate product | 86% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.